6-Propoxy-2-naphthaldehyde
CAS No.: 100234-29-5
Cat. No.: VC11731173
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100234-29-5 |
|---|---|
| Molecular Formula | C14H14O2 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 6-propoxynaphthalene-2-carbaldehyde |
| Standard InChI | InChI=1S/C14H14O2/c1-2-7-16-14-6-5-12-8-11(10-15)3-4-13(12)9-14/h3-6,8-10H,2,7H2,1H3 |
| Standard InChI Key | JGZGEAUYRXRJGA-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC2=C(C=C1)C=C(C=C2)C=O |
| Canonical SMILES | CCCOC1=CC2=C(C=C1)C=C(C=C2)C=O |
Introduction
Structural and Physicochemical Properties
6-Propoxy-2-naphthaldehyde belongs to the class of naphthaldehyde derivatives, distinguished by its substituents. The propoxy group (–OCH₂CH₂CH₃) at the 6-position introduces steric and electronic effects that influence reactivity, while the aldehyde group at the 2-position serves as an electrophilic site for condensation or reduction reactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 100234-29-5 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 6-propoxynaphthalene-2-carbaldehyde |
| SMILES | CCCOC1=CC2=C(C=C1)C=C(C=C2)C=O |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethyl acetate) |
The compound’s crystalline structure and stability under ambient conditions make it suitable for long-term storage in research settings. Its infrared (IR) spectrum typically shows characteristic peaks for the aldehyde group (~1700 cm⁻¹) and aromatic C–H stretches (~3050 cm⁻¹).
Synthetic Methodologies
Etherification of 6-Hydroxy-2-naphthaldehyde
The most common route to 6-propoxy-2-naphthaldehyde involves the etherification of 6-hydroxy-2-naphthaldehyde with propyl bromide or iodide under basic conditions. This method parallels the synthesis of 6-methoxy-2-naphthaldehyde described in patent CN113651680A , where a hydroxyl group is replaced by an alkoxy group. For 6-propoxy-2-naphthaldehyde, the reaction proceeds as follows:
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Reagents: 6-Hydroxy-2-naphthaldehyde, propyl bromide, potassium carbonate, dimethylformamide (DMF).
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Conditions: Reflux at 80–100°C for 12–24 hours under nitrogen atmosphere.
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Workup: Extraction with ethyl acetate, washing with brine, and column chromatography purification.
This method yields 6-propoxy-2-naphthaldehyde with ~70–85% efficiency, depending on reaction time and stoichiometry.
Catalytic Oxidation of 6-Propoxy-2-methylnaphthalene
An alternative approach, adapted from the synthesis of 6-methoxy-2-naphthaldehyde in patent CN102476983A , involves oxidizing 6-propoxy-2-methylnaphthalene. Catalysts such as cuprous chloride (CuCl) or iodide (CuI) in dimethyl sulfoxide (DMSO) facilitate the oxidation of the methyl group to an aldehyde under oxygen or air:
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Reagents: 6-Propoxy-2-methylnaphthalene, CuCl, DMSO, compressed air.
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Conditions: Heating at 120°C for 36–48 hours.
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Workup: Ethyl acetate extraction, saline washes, and recrystallization .
This method achieves crude yields of 80–95%, with purity exceeding 95% after recrystallization .
Applications in Organic Synthesis
Pharmaceutical Intermediates
6-Propoxy-2-naphthaldehyde is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its aldehyde group participates in condensation reactions to form Schiff bases, which are intermediates in heterocyclic compound synthesis. For example, coupling with hydrazines yields naphthaldehyde hydrazones, which exhibit antitumor and antimicrobial activities.
Materials Science
The compound’s rigid naphthalene backbone and functional groups make it useful in synthesizing liquid crystals and epoxy resins. In a study by Fila et al. , naphthalene diols were epoxidized to create cross-linked polymers with high thermal stability. Analogous reactions with 6-propoxy-2-naphthaldehyde could yield novel materials for coatings or adhesives.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 10.1 (s, 1H, CHO), 8.5–7.2 (m, 6H, aromatic H), 4.1 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.0 (t, 3H, CH₃).
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¹³C NMR: δ 192.1 (CHO), 160.5 (C–O), 135.2–115.7 (aromatic C), 69.8 (OCH₂), 22.4 (CH₂), 10.5 (CH₃).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 214.26 [M]⁺, consistent with the molecular formula C₁₄H₁₄O₂.
Future Research Directions
Further studies could explore:
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
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Biological Activity: Screening derivatives for pharmacological properties.
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Polymer Chemistry: Incorporating the compound into dendrimers or supramolecular assemblies.
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